4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95%
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Description
4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95% is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.30 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95% is 242.07251349 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid methylamide, 95% including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It is known that compounds with similar structures, such as benzoxazines, can have various biological activities, including antibacterial and anti-inflammatory effects .
Biochemical Pathways
Based on its structural similarity to other benzoxazines, it may be involved in pathways related to inflammation and bacterial infection .
Pharmacokinetics
As such, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
Based on its structural similarity to other benzoxazines, it may have potential anti-inflammatory and antibacterial effects .
Properties
IUPAC Name |
N,4-dimethyl-2,3-dihydro-1,4-benzoxazine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-11-16(13,14)8-3-4-10-9(7-8)12(2)5-6-15-10/h3-4,7,11H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZBPQXMCSNDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(C=C1)OCCN2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.